1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid;hydrochloride
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Overview
Description
1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid;hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The hydrochloride form indicates that the compound is in its salt form, which can enhance its solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid typically involves the formation of the pyrazole ring followed by the construction of the pyridine ring. One common method involves the reaction of substituted hydrazines with β-ketoesters to form pyrazoles, which are then cyclized with appropriate reagents to form the pyridine ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This can involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: This can involve nucleophilic or electrophilic substitution reactions, often using halogenated reagents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, such as bromine or chlorine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with a different ring fusion pattern.
1H-Pyrazolo[4,3-d]pyrimidine: A related compound with a pyrimidine ring instead of a pyridine ring
Uniqueness
1H-Pyrazolo[4,3-c]pyridine-4-carboxylic acid;hydrochloride is unique due to its specific ring fusion pattern and the presence of a carboxylic acid group, which can influence its chemical reactivity and biological activity .
Properties
IUPAC Name |
1H-pyrazolo[4,3-c]pyridine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.ClH/c11-7(12)6-4-3-9-10-5(4)1-2-8-6;/h1-3H,(H,9,10)(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTZLPUBKIAZCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C1NN=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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